Ethinyl Estradiol Dimer Impurity 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

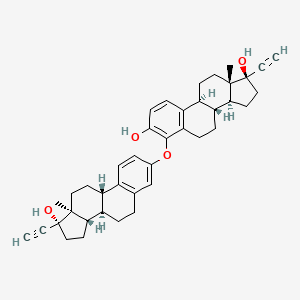

(8R,9S,13S,14S,17R)-17-ethynyl-4-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46O4/c1-5-39(42)21-17-33-30-9-7-24-23-25(8-10-26(24)28(30)15-19-37(33,39)3)44-36-32-12-11-31-29(27(32)13-14-35(36)41)16-20-38(4)34(31)18-22-40(38,43)6-2/h1-2,8,10,13-14,23,28-31,33-34,41-43H,7,9,11-12,15-22H2,3-4H3/t28-,29-,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQNSQBJRQOHDJ-FPISCSGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CCC8(C7CCC8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CC[C@@H]7[C@@H]6CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303014-90-6 | |

| Record name | Ethinyl estradiol 4-oxy dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYL ESTRADIOL 4-OXY DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3Z2QA5HJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

General Contextualization of Pharmaceutical Impurities and Dimerization Phenomena

Significance of Impurity Control in Pharmaceutical Quality Assurance and Research

The control of impurities is a critical aspect of pharmaceutical quality assurance, ensuring the safety, efficacy, and stability of drug products. longdom.orgpharmaffiliates.com Impurities can be organic or inorganic compounds, residual solvents, or by-products of synthesis that arise during the manufacturing process or upon storage. contractpharma.combfarm.de Even in minute quantities, some impurities can have unintended and potentially harmful pharmacological or toxicological effects. pharmiweb.com Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs). longdom.org

Overview of Dimerization as a Pharmaceutical Impurity Formation Pathway

Dimerization is a chemical process where two identical molecules (monomers) join together to form a single new molecule, a dimer. In the context of pharmaceuticals, dimerization represents a significant pathway for the formation of impurities. nih.gov This can occur during the synthesis of the API or during storage, often catalyzed by factors such as light, heat, or the presence of other chemical agents. researchgate.net The resulting dimer will have a different chemical structure, and consequently, different physicochemical and pharmacological properties than the intended API.

The formation of dimer impurities can impact the quality and safety of a drug product. For instance, the dimer may have reduced or no therapeutic activity, leading to a decrease in the drug's potency. In some cases, the dimer could exhibit toxicity or elicit an immunogenic response. The presence of such impurities necessitates the development of robust analytical methods to detect and quantify them, ensuring they are controlled within acceptable, safe limits. Several instances of dimer impurity formation have been reported in the development of various drugs, such as ceftolozane (B606591) and felbamate, highlighting the importance of understanding the underlying mechanisms to control their presence in the final drug product. nih.govjocpr.com

Classification and Nomenclature of Dimer Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in APIs are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. contractpharma.combfarm.de Dimer impurities fall under the category of organic impurities, which can be further described as process-related or degradation-related. bfarm.de

The nomenclature of dimer impurities often follows systematic chemical naming conventions, such as those established by the International Union of Pure and Applied Chemistry (IUPAC). However, in pharmaceutical literature and pharmacopeias, they are frequently referred to by a more practical, shorthand name. This often involves using the name of the parent API followed by "dimer impurity" and a number or letter to distinguish between different possible dimeric structures (e.g., "Ethinyl Estradiol (B170435) Dimer Impurity 1"). clearsynth.compharmaffiliates.com This system provides a clear and concise way for researchers, manufacturers, and regulatory agencies to refer to specific impurities. A specified impurity is one that is individually listed and limited with a specific acceptance criterion in the API's specification. bfarm.de

Mechanistic Pathways and Formation Kinetics of Ethinyl Estradiol Dimer Impurity 1

Theoretical Considerations for Dimerization Mechanisms in Steroids

The dimerization of steroid molecules, a process where two identical steroid units combine, can occur through various chemical reactions. These reactions are governed by fundamental principles of organic chemistry and are influenced by the inherent structural features of the steroid nucleus.

Proposed Reaction Pathways Leading to Dimer Formation

Several reaction pathways have been proposed for the dimerization of steroids. These include condensation reactions, oxidative coupling, and mechanisms involving radical species.

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. In the context of steroids, this could involve the reaction between a hydroxyl group on one steroid molecule and a reactive site on another.

Oxidative Coupling: This process involves the oxidation of two steroid molecules, leading to the formation of a new bond between them. This can be facilitated by various oxidizing agents or enzymatic catalysts.

Radical Mechanisms: Free radical species, which are highly reactive atoms or molecules with unpaired electrons, can initiate a chain reaction leading to dimerization. Ultraviolet (UV) radiation can trigger the formation of these radicals, which then react with other steroid molecules. mdpi.com For instance, UV-induced reactive oxygen species (ROS) can initiate signaling cascades that involve dimeric protein complexes. mdpi.com

A well-known example of a complex cyclization and dimerization process in steroid biosynthesis is the conversion of squalene (B77637) to lanosterol, which involves multiple steps and enzymatic control. pressbooks.publibretexts.org While not a direct dimerization of two steroid units, it illustrates the complex transformations steroids can undergo.

Influence of Steric, Electronic, and Stereochemical Factors on Dimer Formation

The likelihood and nature of steroid dimerization are significantly influenced by steric, electronic, and stereochemical factors.

Steric Factors: The spatial arrangement of atoms within the steroid molecule can either hinder or facilitate dimerization. chemrxiv.org Bulky substituents near the potential reaction sites can create steric hindrance, making it difficult for two molecules to approach each other in the correct orientation for a reaction to occur. gusc.lv

Electronic Effects: The distribution of electrons in the steroid molecule plays a crucial role. Electron-donating groups can increase the nucleophilicity of a particular site, making it more likely to attack an electrophilic site on another molecule. Conversely, electron-withdrawing groups can make a site more electrophilic. These electronic interactions are fundamental to the progress of the reaction. chemrxiv.org

Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) is critical. For a reaction to occur, the reacting orbitals of the two steroid molecules must be able to overlap effectively. The specific stereochemistry of the steroid rings and their substituents will dictate the feasibility and outcome of the dimerization process. The Diels-Alder reaction, a powerful tool in steroid synthesis, is a prime example where stereochemical control is paramount. wikipedia.org

Elucidation of Specific Formation Pathways of Ethinyl Estradiol (B170435) Dimer Impurity 1

The formation of Ethinyl Estradiol Dimer Impurity 1 is a specific case of steroid dimerization that can occur during the synthesis or degradation of ethinyl estradiol.

Identification of Precursor Molecules and Reactive Intermediates

The primary precursor for the formation of this compound is ethinyl estradiol itself. Under certain conditions, ethinyl estradiol can be converted into reactive intermediates that then lead to the dimer. While the exact intermediates are not extensively detailed in the provided search results, the general principles of steroid reactivity suggest that oxidation of the phenolic A-ring of ethinyl estradiol could generate such reactive species. nih.gov

Role of Reaction Conditions in Synthetic Processes

The conditions under which ethinyl estradiol is synthesized and stored play a pivotal role in the formation of this compound.

| Reaction Condition | Influence on Dimer Formation |

| Temperature | Higher temperatures generally increase the rate of chemical reactions, including the formation of degradation products and impurities. |

| pH | The acidity or basicity of the reaction medium can significantly affect the stability of ethinyl estradiol and the rate of dimer formation. For example, studies on other phenolic compounds have shown that dimer formation can be favored under acidic conditions. nih.gov |

| Solvents | The choice of solvent can influence reaction rates and pathways by affecting the solubility of reactants and stabilizing transition states. |

| Catalysts | The presence of catalysts, including Lewis acids, can accelerate certain reactions, potentially leading to an increased formation of dimers. wikipedia.org |

Degradation-Induced Formation of this compound

This compound can also be formed as a degradation product of ethinyl estradiol. Studies have shown that ethinyl estradiol can be persistent and its degradation can lead to various transformation products. nih.govnih.gov Electrochemical degradation studies have demonstrated that the oxidation of the phenolic A-ring of ethinyl estradiol is a key degradation pathway, which could lead to the formation of dimeric products. nih.gov The specific conditions that promote this degradation, such as exposure to light, heat, or oxidizing agents, would consequently favor the formation of this impurity.

Characterization of Degradation Triggers and Environmental Factors (e.g., light, oxygen, moisture)

The degradation of Ethinyl Estradiol, which can lead to the formation of dimeric impurities, is initiated by several environmental factors. Oxidative conditions, exposure to light, and the presence of moisture are key triggers.

Oxidation: Oxidative stress is a primary instigator in the degradation of Ethinyl Estradiol. The phenolic A-ring of the molecule is particularly susceptible to oxidation. nih.gov Studies involving oxidative agents have demonstrated the formation of various degradation products, including isomeric dimers. researchgate.net The presence of oxygen can lead to the generation of radical species that readily attack the electron-rich phenolic ring. nih.gov Research on the degradation of Ethinyl Estradiol by nano zero valent iron has shown that under aerobic conditions, different radical species are formed depending on the pH, which in turn dictates the degradation pathway. researchgate.net For instance, hydroxyl radicals (•OH) are dominant at a pH of 3, while superoxide (B77818) radicals (•O2−) are prevalent at a pH of 5. researchgate.net

Light: Photodegradation is another significant pathway for the breakdown of Ethinyl Estradiol. Exposure to light, particularly UV radiation, can provide the energy required to initiate photochemical reactions. While Ethinyl Estradiol is susceptible to photodegradation, this process can be influenced by the presence of other substances. nih.gov

Moisture: The presence of moisture can facilitate degradation reactions, particularly hydrolysis, although the primary pathway to dimerization appears to be oxidative. Moisture can also influence the physical state of the drug substance, potentially increasing its susceptibility to other degradation triggers. Thermal degradation studies have shown that the initial mass loss observed for Ethinyl Estradiol is often attributed to the removal of superficially adsorbed water. mdpi.com

Mapping Degradation Products Leading to Dimerization

The formation of this compound is a multi-step process that begins with the initial degradation of the Ethinyl Estradiol molecule. The most plausible mechanistic pathway involves the oxidative coupling of two Ethinyl Estradiol molecules.

The process is thought to be initiated by a one-electron oxidation of the phenolic hydroxyl group on the A-ring of Ethinyl Estradiol, leading to the formation of a phenoxy radical. researchgate.netnih.gov This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. Two of these phenoxy radicals can then undergo a coupling reaction to form a C-C or C-O-C bond, resulting in the dimer. nih.gov

Studies on the oxidation of Ethinyl Estradiol have identified several intermediate products that shed light on this pathway. For instance, in Mn(III)-mediated oxidation, isomeric dimers with a molecular weight of 590 were identified as minor products. researchgate.net This molecular weight corresponds to that of this compound. The same study also identified a dehydrogenated product of Ethinyl Estradiol, suggesting that oxidation of the steroidal structure occurs. researchgate.net

Furthermore, the catalytic oxidative degradation of Ethinyl Estradiol has been shown to produce initial intermediates such as 17α-ethynyl-1,4-estradiene-10α,17β-diol-3-one and its 10β epimer. nih.gov While these are not the dimer itself, their formation demonstrates the reactivity of the A-ring under oxidative conditions, which is a prerequisite for dimerization.

Kinetic Studies of Ethinyl Estradiol Dimerization Processes

The rate at which this compound forms is a critical parameter for ensuring the stability of pharmaceutical formulations. Kinetic studies help to quantify this rate and understand how it is influenced by various factors.

Determination of Reaction Rates and Orders for Dimer Formation

The degradation of Ethinyl Estradiol under various conditions often follows pseudo-first-order kinetics. researchgate.net For instance, the biodegradation of Ethinyl Estradiol in activated sludge has been described by a pseudo-first-order biodegradation rate model. researchgate.net

In a study on the catalytic oxidative degradation of Ethinyl Estradiol, the half-life of the parent compound was found to vary significantly with pH, indicating a change in the reaction rate. nih.gov At a pH of 10.21, the half-life was 2.1 minutes, while at a pH of 11.00, it increased to 14.5 minutes. nih.gov This suggests that the rate of formation of degradation products, including the dimer, is highly dependent on the pH of the environment.

The table below summarizes kinetic data for the degradation of Ethinyl Estradiol under different oxidative conditions.

| Condition | pH | Half-life of Ethinyl Estradiol (minutes) | Reference |

|---|---|---|---|

| Catalytic Oxidation (Fe(III)-TAML/H2O2) | 10.21 | 2.1 | nih.gov |

| Catalytic Oxidation (Fe(III)-TAML/H2O2) | 11.00 | 14.5 | nih.gov |

Impact of Process and Storage Parameters on Dimer Formation Kinetics

The rate of formation of this compound is influenced by several process and storage parameters, including temperature and pH.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of degradation of Ethinyl Estradiol and, consequently, the formation of impurities. Thermal degradation studies of Ethinyl Estradiol have shown that the compound is stable up to 177°C, after which decomposition begins. mdpi.com The rate of decomposition increases with increasing temperature. mdpi.com Studies on the endocrine-disrupting effects of Ethinyl Estradiol have also shown that temperature can significantly influence its biological activity, which is related to its chemical integrity. nih.gov

pH: The pH of the environment has a profound impact on the stability of Ethinyl Estradiol and the kinetics of its degradation. The rate of oxidative degradation of Ethinyl Estradiol has been shown to be maximal at a pH of 10.21. nih.gov This is likely due to the deprotonation of the phenolic hydroxyl group at alkaline pH, which makes the molecule more susceptible to oxidation. In acidic conditions, such as at pH 3, the degradation of Ethinyl Estradiol in the presence of nano zero valent iron is dominated by hydroxyl radicals, while at pH 5, superoxide radicals play a more significant role. researchgate.net This indicates that the degradation pathway and the types of products formed, including dimers, can be influenced by pH. Generally, oxidative degradation is more prevalent at neutral or slightly basic pH. ajpojournals.org

The following table outlines the influence of different parameters on the degradation of Ethinyl Estradiol.

| Parameter | Effect on Ethinyl Estradiol Degradation | Reference |

|---|---|---|

| Increasing Temperature | Increases degradation rate | mdpi.com |

| pH | Maximum oxidative degradation rate at pH 10.21 | nih.gov |

| Presence of Oxygen | Promotes oxidative degradation | nih.govresearchgate.net |

| Exposure to Light | Induces photodegradation | nih.gov |

Advanced Methodologies for Structural Elucidation of Ethinyl Estradiol Dimer Impurity 1

Isolation and Purification Techniques for Impurity Enrichment

To accurately characterize the impurity, it must first be separated from the bulk active pharmaceutical ingredient (API) and other related substances. This enrichment is typically achieved through a combination of chromatographic and separation techniques.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of pharmaceutical impurities. nih.gov This method utilizes a high-pressure system to pass the mixture through a column packed with a stationary phase. By carefully selecting the stationary phase chemistry and the mobile phase composition, a high degree of separation can be achieved between ethinyl estradiol (B170435) and its dimeric impurity. The fractions corresponding to the impurity are collected, combined, and the solvent is evaporated to yield the enriched compound. The purity of the isolated fraction is often verified using analytical HPLC, with standards for Ethinyl Estradiol Dimer Impurity 1 showing purities of 98% or higher by this method. allmpus.com

Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective method for separation. While primarily used for qualitative monitoring, preparative TLC can be employed to isolate small quantities of the impurity for preliminary characterization. The mixture is spotted onto a plate coated with an adsorbent, and a solvent system is used to separate the components based on their differential migration. The band corresponding to the impurity is then scraped from the plate and the compound is extracted from the adsorbent.

Crystallization is a powerful purification technique based on the principle of solubility differences. uct.ac.zanih.gov The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. uct.ac.za As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain in the liquid phase or mother liquor. uct.ac.zanih.gov For ethinyl estradiol and its related substances, multiple recrystallizations may be necessary to achieve the desired level of purity, as the presence of impurities can affect the crystallization process itself. nih.gov The effectiveness of this method depends heavily on the selection of an appropriate solvent system where the dimer impurity has a significantly different solubility profile compared to the ethinyl estradiol API.

Spectroscopic Techniques for Comprehensive Structural Assignment

Once the impurity has been isolated and purified, a suite of spectroscopic techniques is employed to determine its precise chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. emerypharma.com A full structural characterization relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com Suppliers of this compound reference standards typically provide a comprehensive Certificate of Analysis that includes detailed NMR data. allmpus.com

¹H (Proton) NMR provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. Key parameters from a ¹H NMR spectrum include:

Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the proton.

Integration: The area under a signal, which is proportional to the number of protons it represents.

Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), which reveals the number of adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will typically produce a distinct signal in the spectrum, allowing for a direct count of non-equivalent carbons. Comparing the ¹H and ¹³C NMR spectra of the impurity with those of pure ethinyl estradiol allows for the identification of additional signals and shifts that are characteristic of the dimer structure. researchgate.netnih.gov

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assembling the complex structure of a dimer. emerypharma.comresearchgate.net These experiments reveal correlations between different nuclei, allowing chemists to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is fundamental for tracing out spin systems within each steroidal monomer unit.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin-coupled networks, which is useful for identifying all protons within a specific ring or side chain of the steroid.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map protons directly to the carbons they are attached to. This is crucial for assigning the ¹³C signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is critical for connecting different fragments of the molecule. In the case of this compound, HMBC spectra would be instrumental in identifying the specific linkage point between the two ethinyl estradiol monomers by showing a correlation between a proton on one monomer and a carbon on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and three-dimensional conformation of the dimer.

The collective data from these advanced NMR techniques provides the definitive evidence required to confirm the identity and structure of this compound.

Interactive Table: Function of 2D NMR Experiments

| Experiment | Information Provided | Primary Application for Dimer Elucidation |

| COSY | Shows ¹H-¹H correlations through bonds (2-3 bonds). | Mapping proton-proton connections within each steroid ring system. |

| TOCSY | Identifies all protons within a coupled spin system. | Elucidating the complete proton network of individual steroid units. |

| HSQC/HMQC | Correlates protons to their directly attached carbons. | Assigning carbon signals based on established proton assignments. |

| HMBC | Shows ¹H-¹³C correlations over multiple bonds (2-4 bonds). | Identifying the linkage point between the two monomer units and connecting structural fragments. |

| NOESY/ROESY | Reveals through-space proximity of protons. | Determining the 3D conformation and stereochemistry of the final dimer structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) for Purity Assessment and Structural Confirmation

Quantitative Nuclear Magnetic Resonance (qNMR) serves as a powerful, primary analytical method for determining the purity of chemical compounds without the need for an identical reference standard of the analyte. bwise.kr Unlike chromatographic techniques that measure relative purity, qNMR can determine absolute purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard with a known purity. bwise.krbohrium.com This makes it an invaluable tool for characterizing new impurities like this compound.

For purity assessment of the dimer, a ¹H-qNMR experiment is typically conducted. A precisely weighed sample of the impurity and a certified internal calibrant (e.g., dimethyl sulfone, maleic acid) are dissolved in a deuterated solvent, such as DMSO-d₆. acs.org The ¹H-NMR spectrum is then recorded under conditions that ensure a quantitative response, including a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons.

The purity of this compound is calculated using the following equation, which relates the integral values, number of protons, molecular weights, and masses of both the impurity and the internal calibrant. acs.org

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

I : Integral value of the signal

N : Number of protons for the integrated signal

MW : Molecular weight

m : Mass

P : Purity of the standard

analyte : this compound

std : Internal Standard

Beyond purity, qNMR also provides definitive structural confirmation. The chemical shifts, coupling constants, and integration of the signals in the ¹H-NMR spectrum, along with ¹³C-NMR and two-dimensional NMR experiments (like COSY and HMBC), allow for the unambiguous assignment of each proton and carbon in the proposed structure of the dimer, confirming the connectivity of the two ethinyl estradiol monomers. sigmaaldrich.com

Table 1: Example Parameters for ¹H-qNMR Purity Assay of this compound This table is for illustrative purposes and actual values may vary based on experimental conditions.

| Parameter | Value | Purpose |

|---|---|---|

| Analyte (Impurity) | This compound | The compound being quantified. |

| Molecular Weight (MWanalyte) | 590.79 g/mol | Used in the final purity calculation. pharmaffiliates.com |

| Internal Standard (std) | Dimethylsulfone (DMSO₂) | A certified reference material with known purity. |

| Molecular Weight (MWstd) | 94.13 g/mol | Used in the final purity calculation. acs.org |

| Solvent | DMSO-d₆ | Dissolves both analyte and standard for analysis. |

| Spectrometer Frequency | ≥ 400 MHz | Provides necessary signal dispersion. |

| Relaxation Delay (D1) | 30 s | Ensures full relaxation of protons for accurate integration. |

| Number of Scans | ≥ 16 | Improves signal-to-noise ratio. |

| Analyte Signal (Ianalyte) | Aromatic or ethynyl (B1212043) proton region | A well-resolved signal unique to the analyte. |

| Standard Signal (Istd) | Methyl proton singlet | A sharp, well-defined signal from the standard. |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for molecular weight determination and structural elucidation, providing data on a molecule's mass, elemental composition, and fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm). algimed.com This precision allows for the determination of a molecule's elemental composition from its accurate mass. For this compound, HRMS is used to confirm its molecular formula, C₄₀H₄₆O₄. pharmaffiliates.comnih.gov

The experimentally measured accurate mass is compared against the theoretical exact mass calculated for the proposed formula. A close match between these two values provides strong evidence for the assigned elemental composition, distinguishing it from other potential formulas that might have the same nominal mass. algimed.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the ions for HRMS analysis. nih.gov

Table 2: HRMS Data for this compound

| Attribute | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₀H₄₆O₄ | pharmaffiliates.comnih.gov |

| Ion Type | [M+H]⁺ (Protonated Molecule) | Common ion in ESI-positive mode. |

| Theoretical Exact Mass | 591.3423 Da | Calculated for C₄₀H₄₇O₄⁺. |

| Experimentally Measured Mass | ~591.3420 Da | An example value within typical mass accuracy limits. |

| Mass Accuracy | < 5 ppm | The required precision for unambiguous formula confirmation. algimed.com |

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) is a crucial technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion of the dimer, m/z 591.34) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. researchgate.net

For this compound, the fragmentation would be expected to involve cleavage of the ether linkage between the two monomer units and characteristic losses from the steroid skeleton. The fragmentation of the ethinyl estradiol monomer itself, often involving water loss from the steroid core, serves as a basis for interpreting the more complex spectrum of the dimer. nih.govjapsonline.com Analyzing the fragmentation pathways helps to confirm the nature and location of the linkage between the two steroid moieties.

Table 3: Predicted MS/MS Fragmentation for this compound ([M+H]⁺) This table presents plausible fragmentation based on known steroid fragmentation, not experimentally verified data for this specific impurity.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 591.34 | 297.18 | C₂₀H₂₂O₂ | Cleavage of the ether bond, generating the protonated ethinyl estradiol monomer. |

| 591.34 | 573.33 | H₂O | Loss of a water molecule from one of the tertiary alcohol groups. |

| 297.18 | 279.17 | H₂O | Loss of water from the protonated monomer fragment. |

On-line Hydrogen/Deuterium (B1214612) (H/D) Exchange LC/MS for Exchangeable Proton Identification

On-line Hydrogen/Deuterium (H/D) exchange mass spectrometry is a clever technique used to count the number of labile hydrogens (those attached to heteroatoms like oxygen or nitrogen) in a molecule. nih.govnih.gov In this method, the analyte is eluted from an LC column and mixed with a deuterated solvent (like D₂O) just before entering the mass spectrometer's ion source. nih.gov

Labile protons rapidly exchange with deuterium atoms, resulting in a mass increase for each exchange that occurs. For this compound (C₄₀H₄₆O₄), the structure contains three hydroxyl (-OH) groups: two phenolic and one tertiary alcohol. Therefore, it has three exchangeable protons. The H/D exchange experiment would show a mass shift of +3 Da in the molecular ion peak, confirming the presence of these three labile hydrogens and supporting the proposed dimeric structure. nih.govnih.gov

Table 4: Expected Results from H/D Exchange LC/MS for this compound

| Parameter | Without H/D Exchange | With H/D Exchange | Interpretation |

|---|---|---|---|

| Solvent | Protic (e.g., H₂O) | Deuterated (e.g., D₂O) | Introduction of deuterium source post-column. nih.gov |

| Observed [M+H]⁺ Ion (m/z) | 591.34 | 594.36 | Mass shift indicates exchange. |

| Mass Shift (Δm/z) | N/A | +3 Da | Corresponds to 3 exchangeable protons. |

| Number of Labile Protons | 3 (2 phenolic -OH, 1 tertiary -OH) | 3 | Confirmed by the mass shift. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization

Spectroscopic techniques like IR and UV-Vis provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of hydroxyl (-OH), alkyne (C≡C-H), aromatic (C=C), and ether (C-O-C) functionalities. pharmaffiliates.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated systems (chromophores) in a molecule. The phenolic A-ring in both halves of the ethinyl estradiol dimer is the primary chromophore. The UV-Vis spectrum would show absorption maxima characteristic of this phenolic system, which is consistent with the structure of the parent drug, ethinyl estradiol. nih.govnih.gov

Table 5: Characteristic IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Approximate Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group / Chromophore |

|---|---|---|---|

| IR | O-H Stretch (Alcohol & Phenol) | 3500 - 3200 | Hydroxyl groups |

| IR | ≡C-H Stretch (Alkyne) | ~3300 | Terminal ethynyl group |

| IR | C-H Stretch (Aromatic/Alkene) | 3100 - 3000 | Aromatic C-H |

| IR | C≡C Stretch (Alkyne) | 2200 - 2100 | Ethynyl C≡C bond |

| IR | C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring |

| IR | C-O Stretch (Ether & Phenol) | 1250 - 1050 | Aryl-ether and phenol (B47542) C-O bonds |

| UV-Vis | λmax | ~280 nm | Phenolic A-ring system. nih.govnih.gov |

X-ray Crystallography for Definitive Solid-State Structural Confirmation

While the combination of NMR and MS provides powerful evidence for the structure of this compound in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure in the solid state. pharmaffiliates.com This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to calculate the precise positions of each atom in the crystal lattice.

The resulting 3D model provides incontrovertible confirmation of the molecular connectivity, including the exact location of the ether linkage between the two ethinyl estradiol units. Furthermore, it reveals the absolute stereochemistry at all chiral centers and the preferred conformation of the molecule in the crystalline state. nih.gov Obtaining a suitable crystal of the impurity is often the most challenging step, but the data it provides is considered the gold standard for structural confirmation. nih.gov

Chromatographic and Hyphenated Techniques for Impurity Profiling and Quantification of Ethinyl Estradiol Dimer Impurity 1

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile impurities like the Ethinyl Estradiol (B170435) Dimer Impurity 1. Its adaptability allows for the development of robust and specific methods for separating the dimer from the parent drug and other related substances.

The successful separation of Ethinyl Estradiol and its dimer impurity is heavily reliant on the careful selection of the HPLC column (stationary phase) and the solvent system (mobile phase). Reversed-phase (RP) HPLC is the most common approach.

Stationary Phases: C18 (octadecylsilane) columns are overwhelmingly the preferred choice for this separation. researchgate.netnih.govthepharmajournal.com These nonpolar stationary phases provide effective retention and resolution for the relatively nonpolar steroid structures of ethinyl estradiol and its dimer. Specific examples of columns used in validated methods include Zorbax SB C-18 (4.6 x 250mm, 5µm) and Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm). researchgate.netnih.gov Another commonly used column is the Phenomenex C18 (150 x 4.6 mm, 5µ). thepharmajournal.com

Mobile Phase Systems: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer) and an organic solvent, most commonly acetonitrile (B52724). researchgate.netnih.govthepharmajournal.com The composition can be delivered through an isocratic (constant composition) or gradient (changing composition) elution.

Gradient Elution: A gradient method is often employed to achieve optimal separation between the main component and its various impurities. For instance, one method uses a gradient with mobile phase A consisting of a 90:10 ratio of Milli-Q water to acetonitrile and mobile phase B containing a 5:95 ratio of Milli-Q water to acetonitrile. researchgate.net Another validated method for separating drospirenone (B1670955) and ethinyl estradiol impurities utilized mobile phase A as 100% acetonitrile and mobile phase B as a mixture of acetonitrile and water (1:3, v/v). nih.gov

Isocratic Elution: Simpler isocratic methods have also been developed. One such method uses a mobile phase of water and acetonitrile in a 45:55% v/v ratio. thepharmajournal.com Another employs a mix of 0.01N Sodium Phosphate (Na₂HPO₄) buffer and acetonitrile in a 70:30 ratio. researchgate.net The choice between gradient and isocratic elution depends on the complexity of the sample and the required resolution between all potential impurities.

Table 1: HPLC Stationary and Mobile Phases for Ethinyl Estradiol Impurity Analysis

| Stationary Phase (Column) | Mobile Phase Composition | Elution Mode | Reference |

|---|---|---|---|

| Zorbax SB C-18 (4.6 x 250mm, 5µm) | A: Water/Acetonitrile (90:10) B: Water/Acetonitrile (5:95) | Gradient | researchgate.net |

| Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm) | A: Acetonitrile (100%) B: Acetonitrile/Water (1:3, v/v) | Gradient | nih.gov |

| Phenomenex C18 (150 x 4.6 mm, 5µ) | Water/Acetonitrile (45:55% v/v) | Isocratic | thepharmajournal.com |

| BDS C18 (150 x 4.6mm, 5µ) | 0.01N Na₂HPO₄ Buffer/Acetonitrile (70:30) | Isocratic | researchgate.net |

To achieve the best possible separation (resolution) and detection limits (sensitivity), several key chromatographic parameters must be fine-tuned.

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the efficiency of the separation. Typical flow rates for conventional HPLC methods for ethinyl estradiol impurities are set between 0.7 mL/min and 1.3 mL/min. nih.govthepharmajournal.com A method for separating segesterone (B1250651) and ethinyl estradiol utilized a flow rate of 0.7 ml/min, while a method for drospirenone and ethinyl estradiol impurities used a higher flow rate of 1.3 mL/min. nih.govthepharmajournal.com Another method reported a flow rate of 1.0 ml/min. researchgate.net

Column Temperature: Maintaining a consistent and elevated column temperature can improve peak shape, reduce viscosity of the mobile phase, and enhance separation efficiency. Column temperatures are often maintained between 30°C and 40°C. nih.govthepharmajournal.com For example, a method for quantifying drospirenone and ethinyl estradiol-related impurities set the column temperature to 40°C. nih.gov Another method for segesterone and ethinyl estradiol maintained the temperature at 30°C. thepharmajournal.com

Injection Volume: The volume of the sample injected onto the column is a compromise between loading enough analyte for sensitive detection and avoiding column overload, which can lead to poor peak shape and reduced resolution. Injection volumes are typically in the range of 10 µL. lcms.cz

Detection Wavelength: A UV detector is commonly used for HPLC analysis of ethinyl estradiol. The selection of the detection wavelength is critical for maximizing the response for the impurities of interest. Wavelengths are chosen based on the UV absorption spectra of the analytes. For ethinyl estradiol and its impurities, wavelengths such as 215 nm, 225 nm, and 260 nm have been found to be effective. researchgate.netnih.govthepharmajournal.com

Table 2: Optimized HPLC Parameters

| Parameter | Typical Value/Range | Purpose | Reference |

|---|---|---|---|

| Flow Rate | 0.7 - 1.3 mL/min | Controls analysis time and separation efficiency | nih.govthepharmajournal.com |

| Column Temperature | 30 - 40 °C | Improves peak shape and efficiency | nih.govthepharmajournal.com |

| Injection Volume | ~10 µL | Balances sensitivity and peak shape | lcms.cz |

| Detection Wavelength (UV) | 215 - 260 nm | Maximizes analyte signal for quantification | researchgate.netnih.govthepharmajournal.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures than conventional HPLC. This technology offers significant advantages for impurity analysis, including higher resolution, greater sensitivity, and much faster analysis times. For the analysis of ethinyl estradiol and its impurities, UHPLC provides superior separation from endogenous components in complex matrices like plasma. waters.com A high-resolution separation of ethinyl estradiol was achieved using an ACQUITY UPLC System with an ACQUITY UPLC HSS T3 C18 1.8-µm, 2.1 x 100 mm column, demonstrating the power of this technique for achieving excellent resolution. waters.com

Gas Chromatography (GC) Considerations for Related Volatile Species

Gas Chromatography (GC) is generally not the preferred method for analyzing large, non-volatile, and thermally labile molecules like Ethinyl Estradiol Dimer Impurity 1. The high temperatures required for volatilization in the GC inlet would likely cause degradation of the dimer. However, GC can be a valuable tool for the detection of smaller, more volatile impurities or related species that may be present from the synthesis or degradation pathways. A gas chromatography-tandem mass spectrometry (GC-MS/MS) method has been developed for the detection and quantification of 17alpha-ethinylestradiol in biological matrices like cattle hair, which demonstrates the applicability of GC for the parent compound, often after a derivatization step to increase volatility and thermal stability. nih.gov

Hyphenated Techniques for Integrated Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide an unparalleled level of analytical power, offering both separation and structural identification in a single analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and ultra-sensitive quantification of ethinyl estradiol and its impurities. lcms.cznih.gov This technique couples the separation power of HPLC or UHPLC with the high selectivity and sensitivity of a tandem mass spectrometer.

Selective Detection: The mass spectrometer can be set to monitor for specific mass-to-charge ratio (m/z) transitions unique to the dimer impurity. This process, known as Multiple Reaction Monitoring (MRM), allows the detector to filter out noise from the sample matrix and other compounds, resulting in highly selective and sensitive detection. lcms.cz

Identification: By analyzing the fragmentation pattern of a molecule in the mass spectrometer, its structure can be confirmed. This is invaluable for unequivocally identifying unknown peaks in a chromatogram as specific impurities, such as the ethinyl estradiol dimer.

Enhanced Sensitivity: For analytes at very low concentrations, a chemical derivatization step can be employed prior to LC-MS/MS analysis. For ethinyl estradiol, derivatization with dansyl chloride introduces a readily ionizable group, which significantly enhances the signal in the mass spectrometer, particularly when using positive electrospray ionization (ESI). nih.govthermofisher.com This approach has enabled the development of ultra-sensitive methods with lower limits of quantitation down to the picogram-per-milliliter (pg/mL) level, which is essential for bioequivalence studies. nih.gov

Table 3: LC-MS/MS Methodologies for Ethinyl Estradiol Analysis

| Technique | Key Feature | Application | Reference |

|---|---|---|---|

| LC-MS/MS | High selectivity and sensitivity via MRM | Quantification in complex plasma matrices | lcms.cz |

| Chemical Derivatization (Dansyl Chloride) + LC-MS/MS | Greatly improved sensitivity in ESI mode | Ultra-sensitive quantification (2.5 pg/mL LLOQ) | nih.gov |

| UPLC-MS/MS | High-resolution separation combined with MS sensitivity | Quantification at 1 pg/mL in plasma | waters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the identification and quantification of volatile and semi-volatile impurities related to the synthesis of Ethinyl Estradiol and its dimer. While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, the technique is crucial for monitoring volatile organic compounds (VOCs), residual solvents, and potential volatile degradation products that may be present in the active pharmaceutical ingredient (API) or its formulated product.

A typical GC-MS method for analyzing volatile impurities in a steroid-based API involves headspace sampling, where the sample is heated to release volatile compounds into the vial's headspace, which is then injected into the GC system. The gas chromatograph separates the individual volatile components based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its definitive identification and quantification.

In a study on the simultaneous quantification of 17α-ethinyl estradiol and drospirenone, a GC-MS method was developed without the need for derivatization, highlighting the potential for direct analysis of certain related compounds. nih.gov However, for less volatile or thermally labile compounds, derivatization might be necessary to increase their volatility and thermal stability. researchgate.net For instance, a GC-MS method for the detection of 17alpha-ethinylestradiol in biological matrices involved alkaline digestion and extraction prior to analysis. nih.gov

The selection of the GC column, temperature programming, and MS parameters are critical for achieving the desired separation and sensitivity. A non-polar or mid-polar capillary column is often used for the analysis of a broad range of volatile impurities. The temperature program is optimized to ensure the efficient separation of compounds with different boiling points. The mass spectrometer is typically operated in full scan mode for the identification of unknown impurities and in selected ion monitoring (SIM) mode for the quantification of known impurities at low levels. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for On-line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated hyphenated technique that provides direct structural information of impurities separated by HPLC. This on-line coupling of liquid chromatography with NMR spectroscopy is particularly valuable for the unambiguous identification and structural elucidation of unknown impurities, such as this compound, without the need for tedious and time-consuming isolation and purification steps.

In an LC-NMR setup, the eluent from the HPLC column is directed into the NMR flow cell. As the separated impurity passes through the flow cell, its NMR spectrum is acquired. Modern NMR techniques, including various 1D and 2D experiments like COSY, HSQC, and HMBC, can be performed in the LC-NMR mode to provide detailed structural information. rsc.org For complex molecules like steroidal dimers, these experiments are essential for assigning the proton and carbon signals and determining the connectivity of atoms within the molecule. nih.govnih.gov

The structural elucidation of a steroidal dimer using NMR would involve a detailed analysis of the chemical shifts, coupling constants, and correlation signals. nih.gov The proton NMR spectrum would reveal the number and types of protons present, while the carbon NMR spectrum would provide information about the carbon skeleton. 2D NMR experiments would then be used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment of the impurity. The use of high-resolution and high-sensitivity NMR experiments is crucial for obtaining detailed structural information, especially for impurities present at low concentrations. rsc.org

While LC-NMR is a powerful tool, challenges such as the limited sample amount, the presence of protonated HPLC solvents, and the relatively low sensitivity of NMR compared to mass spectrometry need to be addressed. Solvent suppression techniques are employed to minimize the interference from the mobile phase signals. The sensitivity can be enhanced by using cryogenically cooled probes and optimizing the NMR acquisition parameters.

Analytical Method Validation Strategies for this compound Quantification

The validation of an analytical method for the quantification of this compound is a critical requirement to ensure the reliability and accuracy of the results. The validation process is performed according to the guidelines of the International Council for Harmonisation (ICH) and other regulatory bodies. nih.gov The key validation parameters include specificity, linearity, accuracy, precision, robustness, detection limit (DL), and quantification limit (QL). elementlabsolutions.comyoutube.com

Evaluation of Specificity, Linearity, Accuracy, Precision, and Robustness

Specificity: The specificity of the method is its ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components. elementlabsolutions.comyoutube.com This is typically demonstrated by showing that there is no interference from these components at the retention time of this compound. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to generate potential degradation products and demonstrate the method's ability to separate them from the impurity of interest. tandfonline.comnih.gov

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. youtube.com To establish linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1 indicates a good linear relationship. tandfonline.comresearchgate.net

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area |

|---|---|

| 0.1 | 1500 |

| 0.2 | 3100 |

| 0.5 | 7400 |

| 1.0 | 15200 |

| 2.0 | 30500 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is usually determined by performing recovery studies, where a known amount of the impurity is spiked into a placebo or sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery is then calculated. researchgate.netsemanticscholar.org

Table 2: Accuracy (Recovery) Data for this compound

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

|---|---|---|---|

| 80% | 0.8 | 0.79 | 98.8 |

| 100% | 1.0 | 1.01 | 101.0 |

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing multiple replicates of a sample on the same day, by the same analyst, and on the same instrument. Intermediate precision is determined by analyzing the sample on different days, by different analysts, or on different instruments. The precision is expressed as the relative standard deviation (RSD) of the results. semanticscholar.orgresearchgate.net

Table 3: Precision Data for this compound

| Parameter | Concentration (µg/mL) | RSD (%) |

|---|---|---|

| Repeatability (n=6) | 1.0 | 1.2 |

| Intermediate Precision (n=6) | 1.0 | 2.5 |

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. elementlabsolutions.com For an HPLC method, these parameters can include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. The effect of these variations on the analytical results is evaluated. semanticscholar.org

Determination of Detection Limits (DL) and Quantification Limits (QL)

The Detection Limit (DL or LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantification Limit (QL or LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.comsepscience.com

There are several methods for determining DL and QL, including the visual evaluation method, the signal-to-noise ratio method, and the method based on the standard deviation of the response and the slope of the calibration curve. sepscience.com For the latter, the following formulas are used:

DL = 3.3 * (σ / S) QL = 10 * (σ / S)

Where: σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) S = the slope of the calibration curve

The determined DL and QL values should be experimentally verified by analyzing a number of samples at these concentrations. sepscience.com For impurities in pharmaceutical products, the QL is particularly important as it defines the lower limit for reporting the impurity level. humanjournals.com

Table 4: DL and QL for this compound

| Parameter | Value (µg/mL) |

|---|---|

| Detection Limit (DL) | 0.03 |

| Quantification Limit (QL) | 0.10 |

Stability-Indicating Method Development

A stability-indicating method is an analytical procedure that is able to separate, detect, and quantify the active pharmaceutical ingredient (API) from its impurities and degradation products, thus providing an assessment of the drug's stability. The development of a stability-indicating method for this compound is crucial for monitoring the quality of the drug substance and drug product over time.

The development process involves subjecting the drug substance to forced degradation under various stress conditions, such as acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress. tandfonline.comnih.gov The resulting degradation products are then analyzed by the developed analytical method, typically a reversed-phase HPLC method, to ensure that they are well-separated from the main peak and the impurity of interest. The peak purity of the analyte and the impurity should be evaluated using a photodiode array (PDA) detector to confirm that the peaks are not co-eluting with any other components. ijcpa.in

A successful stability-indicating method will demonstrate that the assay value of the API decreases as the degradation products increase, and that the mass balance is maintained (the sum of the assay of the API and the levels of all impurities and degradation products remains close to 100%). This ensures that the method is capable of accurately measuring the stability of the drug product throughout its shelf life. nih.govtandfonline.com

Strategies for Control and Mitigation of Ethinyl Estradiol Dimer Impurity 1 Formation

Process Chemistry Modifications for Impurity Reduction

The formation of Ethinyl Estradiol (B170435) Dimer Impurity 1 is intrinsically linked to the synthetic process of ethinyl estradiol itself. By carefully modifying and controlling the process chemistry, it is possible to significantly reduce the generation of this unwanted byproduct.

Optimization of Synthetic Route and Reaction Conditions to Minimize Dimerization

The primary synthesis of ethinyl estradiol involves the ethynylation of estrone (B1671321). The conditions under which this reaction occurs are paramount to controlling the formation of dimeric impurities. Research and patent literature indicate that achieving high purity requires careful management of several reaction parameters.

A key strategy involves maintaining low temperatures during the reaction. One patented high-purity synthesis method specifies reacting estrone with an acetylene (B1199291) source in a solvent like Tetrahydrofuran (THF) while keeping the reaction temperature between -5°C and 10°C google.com. Another method employs even lower temperatures, around -20°C, using different reagents patsnap.com. These low temperatures are crucial for minimizing side reactions, including the dimerization of ethinyl estradiol. The reaction time is also a critical factor; one process describes a stirring reaction time of just half an hour after the dropwise addition of reagents is complete google.com.

The pH of the reaction mixture, particularly during the work-up phase, must also be carefully controlled. After the primary reaction, the mixture is typically acidified. One method describes acidification to a pH of 1 to 2 to precipitate the product google.com. This controlled acidification is vital to ensure the desired product is isolated without promoting degradation or side reactions that could lead to impurity formation.

Table 1: Optimized Reaction Conditions for High-Purity Ethinyl Estradiol Synthesis

| Parameter | Optimized Condition | Rationale | Source |

| Temperature | -20°C to 10°C | Minimizes side reactions and byproduct formation, including dimerization. | google.compatsnap.com |

| Solvent | Tetrahydrofuran (THF), Acetone (B3395972) | Provides appropriate solubility for reactants while being suitable for low-temperature reactions. | google.compatsnap.com |

| Reaction Time | ~0.5 hours post-addition | Limits the time available for side reactions to occur. | google.com |

| pH (Work-up) | 1 - 2 | Ensures efficient precipitation and isolation of the final product. | google.com |

Use of Alternative Reagents, Solvents, and Catalyst Systems

The choice of reagents and catalysts for the ethynylation of estrone is a critical factor in controlling the impurity profile of the final ethinyl estradiol product. The traditional method often involves the use of metal acetylides.

One effective method utilizes potassium acetylide, which can be prepared by reacting potassium hydroxide (B78521) with acetylene gas google.com. This approach is presented as an alternative to more expensive or hazardous reagents like Grignard or lithium reagents google.compatsnap.com. For instance, a patented process describes the use of sodium ethoxide in acetone as the reagent system for the ethynylation reaction patsnap.com. The selection of a specific base and solvent system directly impacts the reaction's selectivity and the profile of impurities generated.

The solvent system not only dissolves the reactants but also influences the reaction pathway. Tetrahydrofuran (THF) is a commonly used solvent in these syntheses, providing a suitable medium for the reaction of estrone with the acetylide source at low temperatures google.com. The use of co-solvents, such as a small amount of acetone, has also been documented in specific processes, suggesting a role in optimizing the reaction environment google.com. The overarching goal is to create conditions that favor the desired 17α-ethynylation of estrone while suppressing the pathways that lead to dimerization.

Implementation of In-Process Control (IPC) and Purification Technologies for Impurity Removal

Even with an optimized synthetic route, the formation of some level of impurities, including the dimer, is often unavoidable. Therefore, robust in-process controls and effective purification technologies are essential to ensure the final API meets the required purity standards.

High-Performance Liquid Chromatography (HPLC) is a fundamental in-process control tool used to monitor the progress of the reaction and quantify the level of impurities. This allows for real-time adjustments and ensures the reaction is stopped at the optimal point to minimize byproduct formation bepls.com.

Once the synthesis is complete, purification is achieved primarily through crystallization. A common and effective technique is the recrystallization of the crude ethinyl estradiol from a suitable solvent. One documented method involves refining the crude product by dissolving it in methanol (B129727) and adding activated carbon for decolorization and removal of impurities, followed by crystallization google.com. This process has been shown to yield ethinyl estradiol with a purity exceeding 99.5% as measured by HPLC google.com. Multiple recrystallizations can be employed to further reduce impurity levels, a technique that has been shown to be effective in purifying estradiol from lots with high initial impurity content allmpus.com.

Filtration is another key step in the purification process. After the reaction work-up, the precipitated solid is leached and washed, typically with water until a neutral pH is achieved, before drying google.com. This washing step is crucial for removing residual reagents and water-soluble impurities.

Formulation and Excipient Considerations Impacting Dimer Generation

The potential for impurity formation does not end with the synthesis of the API. The process of formulating ethinyl estradiol into a final dosage form and the interactions with inactive ingredients (excipients) can also lead to the generation of the dimer impurity, particularly during the product's shelf life.

Influence of Excipient Interactions on Dimerization Pathways

The stability of ethinyl estradiol can be significantly affected by the excipients it is formulated with. Drug-excipient compatibility studies are therefore a critical part of formulation development. It is known that ethinyl estradiol is susceptible to oxidation, and certain excipients can either promote or inhibit this degradation pathway researchgate.net.

For example, the choice of a filler or binder can be critical. A study on estradiol, a closely related compound, found it to be compatible with common excipients such as corn starch, lactose (B1674315), microcrystalline cellulose, and magnesium stearate (B1226849) patsnap.com. However, a separate investigation into solid dispersions of ethinyl estradiol revealed a significant interaction with polyvinylpyrrolidone (B124986) (PVP). Differential Scanning Calorimetry (DSC) analysis showed that the characteristic melting peak of ethinyl estradiol disappeared in a physical mixture with PVP, suggesting a chemical interaction or decomposition.

In contrast, the use of non-reducing sugars as excipients can enhance stability. A patent for a stable ethinyl estradiol composition highlights the use of sucrose (B13894) researchgate.net. Sucrose is classified as a non-reducing sugar and is less likely to participate in oxidation reactions compared to reducing sugars like lactose researchgate.net. This choice of excipient directly mitigates a potential degradation pathway that could lead to impurity formation.

Table 2: Impact of Selected Excipients on Ethinyl Estradiol Stability

| Excipient | Observation | Implication for Dimer Formation | Source |

| Polyvinylpyrrolidone (PVP) | Disappearance of drug's melting peak in DSC. | Potential for interaction or decomposition, which could be a pathway for impurity generation. | |

| Sucrose | Classified as a non-reducing sugar. | Reduces the potential for oxidative degradation compared to reducing sugars. | researchgate.net |

| Lactose, Corn Starch, Microcrystalline Cellulose | Found to be compatible with the related compound estradiol. | Lower likelihood of direct chemical interaction leading to degradation. | patsnap.com |

Design of Formulations to Minimize Impurity Generation During Manufacturing and Storage

The design of the final dosage form and the manufacturing process itself are crucial for preventing the generation of the dimer impurity over the product's shelf life. Ethinyl estradiol is known to be sensitive to thermal degradation, hydrolysis, and oxidation researchgate.net.

One strategy to enhance stability is the inclusion of antioxidants in the formulation. For instance, the use of gallic acid esters as antioxidants in low-dose steroid tablets has been patented to prevent oxidative degradation researchgate.net. This directly addresses one of the known degradation pathways for ethinyl estradiol.

The manufacturing process can also be designed to improve stability. One patented method describes granulating ethinyl estradiol with a sucrose solution researchgate.net. This process not only incorporates a stabilizing excipient but also creates granules that may offer better protection to the API. Another approach involves a melt-granulation technique where ethinyl estradiol is blended with sucrose and other excipients and then melted at a controlled temperature (40-50°C) before being mixed with further excipients and cooled researchgate.net. This process aims to create a stable solid form of the drug within the formulation.

Furthermore, studies on solid dispersions have shown that preparing ethinyl estradiol with polyvinylpyrrolidone using solvents like ethanol (B145695) or acetone can result in a stable solid dispersion. The stability of these formulations was confirmed after storage under stress conditions (e.g., 40°C/75% RH) for 30 days. This indicates that transforming the crystalline API into an amorphous solid dispersion can be a viable strategy to enhance stability and prevent the formation of degradation products, provided the correct excipients and solvents are chosen.

Regulatory and Quality Assurance Perspectives on Dimer Impurities

Pharmacopoeial Standards and Monographs for Related Substances in Ethinyl Estradiol (B170435) (e.g., USP, EP, BP)

Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), establish the official quality standards for active pharmaceutical ingredients (APIs) and finished drug products. For Ethinyl Estradiol, these monographs provide a set of tests, procedures, and acceptance criteria to ensure its identity, strength, quality, and purity.

While a specific entry for "Ethinyl Estradiol Dimer Impurity 1" is not universally listed in the public sections of all major pharmacopoeial monographs, the control of this and other related substances is mandated under the general tests for impurities. Monographs typically include a "Related Compounds" or "Organic Impurities" section that employs a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify any substance that is not the API itself.

Impurities are controlled in one of two ways:

Specified Impurities : These are impurities that are individually listed and limited with a specific acceptance criterion in the monograph. They may be identified (structure known) or unidentified. For example, the USP monograph for Ethinyl Estradiol Tablets sets specific limits for impurities like 17β-ethinyl estradiol and estrone (B1671321) at not more than 0.5% each pharmacopeia.cn.

Unspecified Impurities : These are impurities that are not individually named in the monograph but are controlled by a general limit. The USP monograph for Ethinyl Estradiol Tablets, for instance, states that not more than 0.1% of any single unknown impurity is permitted pharmacopeia.cn.

This compound would fall under these controls. A manufacturer would be required to control its level according to the limits for either a specified or an unspecified impurity. If the dimer is present at a level exceeding the identification threshold outlined in ICH guidelines, the manufacturer would need to characterize it and establish a specific acceptance criterion, effectively treating it as a specified impurity in their regulatory filings. The total of all impurities is also controlled, with the USP tablet monograph setting a limit of not more than 2.0% for total impurities pharmacopeia.cn.

The table below summarizes typical impurity limits found in a pharmacopoeial monograph for an Ethinyl Estradiol product.

| Impurity Type | Example Impurity Name | Typical Limit | Source |

|---|---|---|---|

| Specified, Identified | 17β-Ethinyl Estradiol | ≤ 0.5% | USP pharmacopeia.cn |

| Specified, Identified | Estrone | ≤ 0.5% | USP pharmacopeia.cn |

| Unspecified/Unknown | Any single unknown impurity | ≤ 0.1% | USP pharmacopeia.cn |

| Total Impurities | Sum of all impurities | ≤ 2.0% | USP pharmacopeia.cn |

International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Conference on Harmonisation (ICH) provides globally recognized guidelines on pharmaceutical quality. The Q3 series of guidelines specifically addresses the control of impurities and is fundamental to ensuring the safety of new drug substances and products.

ICH Q3A(R2) provides guidance on the content and qualification of organic and inorganic impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu This guideline is critical for controlling process-related impurities like this compound, which may arise during the manufacturing of the Ethinyl Estradiol API.

The core of ICH Q3A is the establishment of thresholds for impurities based on the Maximum Daily Dose (MDD) of the drug substance. These thresholds trigger requirements for reporting, identification, and safety qualification pda.org.

Reporting Threshold : The level above which an impurity must be reported in a regulatory submission.

Identification Threshold : The level above which the structure of an impurity must be determined.

Qualification Threshold : The level above which an impurity's biological safety must be established. Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level ich.org.

For a dimer impurity, if its level in the Ethinyl Estradiol API exceeds the identification threshold, the manufacturer must elucidate its chemical structure. If it exceeds the qualification threshold, extensive safety data is required unless its presence was at or above the proposed level in safety and clinical study batches ich.org.

The table below details the ICH Q3A thresholds.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guideline. pda.org

ICH Q3B(R2) is complementary to Q3A and focuses on impurities in new drug products. europa.eueuropa.eu It specifically addresses impurities that arise during the manufacturing of the drug product or during storage, known as degradation products. These can include reaction products of the drug substance with excipients or the container closure system europa.euich.org.

If this compound is a known process impurity from the drug substance (covered by Q3A) and is not also a degradation product, it generally does not require further monitoring in the drug product europa.eu. However, if the dimer can form or increase during the formulation of the final tablet or over its shelf life, it must be monitored and controlled as a degradation product under Q3B guidelines. The thresholds for reporting, identification, and qualification of degradation products in ICH Q3B are similar to those in Q3A but are based on the MDD of the drug substance administered in that product pda.org.

The table below outlines the ICH Q3B thresholds for degradation products.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 10 mg | 0.1% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 10 mg – 100 mg | 0.1% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg – 2 g | 0.1% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.05% | 0.15% | 0.15% |

TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline. youtube.com

ICH Q3C (Residual Solvents) : This guideline controls organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or drug products. ich.orgich.org Solvents are classified based on their toxicity (Class 1, 2, or 3), and the guideline recommends acceptable amounts and Permitted Daily Exposure (PDE) limits for each ich.orgeuropa.eu. Dimer impurities are non-volatile organic compounds and are not covered by this guideline.

ICH Q3D (Elemental Impurities) : This guideline establishes a risk-based approach to control elemental impurities—catalysts and environmental contaminants that may be present in the drug product europa.euich.org. It sets PDE values for 24 elements based on their toxicity and route of administration intertek.comich.org. This compound, being an organic molecule, is outside the scope of ICH Q3D.

Analytical Quality by Design (AQbD) Principles in Impurity Control